cmnm⁵s²U Improves GlnRS tRNA Binding Affinity 4-Fold Beyond the 2-Thio Group Alone
Pre-steady-state aminoacylation kinetics using affinity-purified native E. coli tRNA₁ᴳˡⁿ (fully modified, containing cmnm⁵s²U₃₄), synthetic tRNA₁ᴳˡⁿ bearing s²U₃₄ as the sole modification, and completely unmodified tRNA₁ᴳˡⁿ transcript demonstrate that the exocyclic 2-thio moiety improves tRNA binding affinity to GlnRS by approximately 10-fold compared with the unmodified transcript, and the cmnm⁵ moiety provides an additional 4-fold improvement [1]. Quantitatively, the equilibrium dissociation constant Kd(tRNA) decreases from 1.84 μM (unmodified tRNA₁ᴳˡⁿ) to 1.6 μM (s²U₃₄ alone) to 0.47 μM (native tRNA with cmnm⁵s²U₃₄), representing a net 3.9-fold affinity enhancement attributable to the cmnm⁵ substituent [1]. No further improvement in Kd is observed upon addition of any other tRNA modification.
| Evidence Dimension | GlnRS binding affinity (Kd for tRNA) |
|---|---|
| Target Compound Data | Kd = 0.47 ± 0.04 μM (native tRNA₁ᴳˡⁿ containing cmnm⁵s²U₃₄) |
| Comparator Or Baseline | Kd = 1.6 ± 0.01 μM (synthetic tRNA₁ᴳˡⁿ with s²U₃₄ as sole modification); Kd = 1.84 ± 0.01 μM (unmodified tRNA₁ᴳˡⁿ transcript) |
| Quantified Difference | 3.9-fold improvement over unmodified transcript; 3.4-fold improvement over s²U-only tRNA |
| Conditions | Pre-steady-state aminoacylation kinetics; E. coli GlnRS; 25°C; pH 7.4 |
Why This Matters
This 4-fold affinity gain from the cmnm⁵ group represents a molecular contribution that is not replicable by generic 2-thiouridine, making cmnm⁵s²U irreplaceable for experiments requiring native-like GlnRS recognition of tRNAᴳˡⁿ.
- [1] Spears JL, et al. Structural and mechanistic basis for enhanced translational efficiency by 2-thiouridine at the tRNA anticodon wobble position. J Mol Biol. 2013; 425(23):4722-4735. Table 1. PMID: 23727144. View Source
